Compound Description: This compound represents a hybrid molecule combining a non-condensed pyrazoline with 1,3,4-thiadiazole and dichloroacetic acid moieties []. It was synthesized using a cost-effective approach and investigated for its anticancer properties in vitro against the NCI DTP 60 cancer cell line panel [].
Compound Description: This series of 1,3,4-thiadiazole derivatives was designed as potential tyrosine kinase inhibitors with anticancer activity []. The compounds feature a benzylthio group at the 5-position of the thiadiazole ring and a substituted phenyl acetamide moiety at the 2-position []. Their cytotoxic activity was evaluated against PC3, SKNMC, and HT29 cancer cell lines [].
Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-methoxyphenyl group at the 5-position and a chiral (2R)-2-cinnamoylaminopropanamide moiety at the 2-position []. The crystal structure of this compound has been determined, providing insights into its conformational preferences and intermolecular interactions [].
Compound Description: This series focuses on 1,3,4-thiadiazole derivatives featuring a 4-methoxyphenyl group at the 5-position and a 4-nitrobenzamide moiety at the 2-position []. These compounds were synthesized and evaluated for their antifungal activities [].
Compound Description: This compound is a 1,3,4-thiadiazole derivative with a 2-methoxyphenyl group at the 5-position and a 2-methoxybenzamide moiety at the 2-position []. The crystal structure of this compound has been elucidated, revealing its nearly planar conformation stabilized by intramolecular hydrogen bonding [].
Compound Description: This group of 1,3,4-thiadiazole derivatives contains a substituted phenyl urea moiety at the 2-position and a [1-(o-chlorophenoxy)ethyl] group at the 5-position []. These compounds have demonstrated notable plant growth regulating activity [].
Compound Description: This compound is characterized by a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position and a 3,5-dimethylbenzamide moiety at the 2-position []. Its crystal structure reveals a centrosymmetric dimer formation facilitated by intermolecular N—H⋯N hydrogen bonds [].
Compound Description: This series encompasses 1,3,4-thiadiazole derivatives featuring an aryloxymethylene group at the 5-position and an ethyl carbamate moiety at the 2-position []. These compounds were synthesized efficiently under liquid-liquid phase transfer catalysis conditions [].
Heterocyclic Compounds Derived from 2-Cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []
Compound Description: This collection of compounds features diverse heterocyclic moieties linked to the 2-position of a 1,3,4-thiadiazole ring. The compounds were synthesized from a common precursor, 2-cyano-N-(5-pentadecyl-1,3,4-thiadiazol-2-yl)acetamide []. These compounds exhibited promising antimicrobial and surface active properties [].
Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 2-methoxyphenyl group at the 5-position and a 2-methoxybenzoate ester at the 2-position []. The crystal structure reveals a nearly planar molecular conformation stabilized by intermolecular hydrogen bonds [].
-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and Benzothioamide Derivatives []
Compound Description: This series of 1,3,4-thiadiazole-based compounds features a trifluoromethyl group at the 5-position and either a benzamide or a benzothioamide moiety, substituted with halogens, at the 2-position []. These derivatives were synthesized and evaluated in vitro for their anticancer activity against PC3, HT-29, and SKNMC cancer cell lines [].
Compound Description: This compound is a 1,3,4-thiadiazole derivative with a phenylamino group at the 5-position and a complex 2,4-dichlorobenzamide-substituted ethylamine moiety at the 2-position []. It was synthesized via a dehydrosulfurization reaction and characterized by NMR spectroscopy []. Molecular docking studies suggest it may act as a dihydrofolate reductase (DHFR) inhibitor [].
Compound Description: This set of compounds is based on a 1,3,4-thiadiazole core with a benzamide group at the 2-position and a (7-methyl-2-oxo-2H-chromen-4-yl)methyl substituent at the 5-position []. They were efficiently synthesized using TBTU as a coupling agent and evaluated for their in vitro anti-tubercular activity against the H37Rv strain of Mycobacterium tuberculosis [].
Compound Description: This series features a 1,3,4-thiadiazole ring with a methyl group at the 5-position and a benzenesulfonamide moiety, substituted with either a ureido or a thioureido group at the 4-position, linked to the 2-position of the thiadiazole []. These compounds were evaluated for their anticancer activity against HCT116 and HeLa cancer cell lines [].
Compound Description: This series comprises compounds with either a 1,3,4-thiadiazole or a 5-methyl-isoxazole ring linked to a benzenesulfonamide moiety substituted with a 3-substitutedphenylureido group []. They were designed as potential inhibitors of human carbonic anhydrase (hCA) isoenzymes I, II, VII, and XII [].
Compound Description: This group of 1,3,4-thiadiazole derivatives features a trifluoromethyl group at the 5-position and a phenylacetamide moiety at the 2-position []. These compounds were explored for their potential as anticancer agents due to their ability to induce apoptosis via the caspase pathway [].
Compound Description: This compound is a 1,3,4-thiadiazole derivative with a benzylthio group at the 5-position and a 2-(4-(trifluoromethyl)phenyl)acetamide moiety at the 2-position []. It was synthesized and evaluated for its in vitro anticancer activity against MDA-MB-231 (breast cancer), PC3 (prostate cancer), and U87 (glioblastoma) cell lines [].
Compound Description: This series consists of 1,3,4-thiadiazole derivatives featuring a cyclopropylformyl-thiourea moiety at the 2-position and various substituents at the 5-position of the thiadiazole ring [, ]. These compounds were designed and synthesized as potential inhibitors of ketol-acid reductoisomerase (KARI), an enzyme involved in branched-chain amino acid biosynthesis [, ].
Compound Description: This family of compounds is characterized by a 1,3,4-thiadiazole ring substituted with a thiophen-2-ylmethyl group at the 5-position and a 2-alkyl-4-yl-acetamide moiety at the 2-position []. These derivatives were synthesized and evaluated for their local anesthetic activity using the rat sciatic nerve model [].
-amino-N-(5-sulfanyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide and its metal complexes [, ]
Compound Description: This compound is a 1,3,4-thiadiazole derivative with a 4-aminobenzenesulfonamide group at the 2-position and a sulfanyl group at the 5-position [, ]. It acts as a ligand forming complexes with transition metals such as Co(III), Fe(III), Cr(III), Cu(II), and Ni(II) [, ]. These complexes have been characterized and their potential biological activities are under investigation [, ].
Compound Description: This polymeric compound is built upon a 1,3,4-thiadiazole ring substituted with a (trimethylstannyl)thio group at the 5-position and a (1-(4-fluorophenyl)methanimine moiety at the 2-position []. The crystal structure reveals its polymeric nature [].
Some N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamides []
Compound Description: This series consists of N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(3-substituted) ureido/thioureido]benzenesulfonamide derivatives designed as potential inhibitors of human carbonic anhydrase (hCA) I and II [].
Compound Description: This group of compounds features a 1,3,4-thiadiazol-2-ylurea core structure with an aryl group substituted on the urea nitrogen and a pyrid-4-yl group at the 5-position of the thiadiazole ring []. These compounds have shown promising cytokinin activity [].
Compound Description: This compound, a novel terpenoid derivative, features a 4,5-dihydro-1,3,4-thiadiazole ring with isobutyl and 2-p-tolylpropyl substituents at the 5-position and acetamide groups at both the 2- and 4-positions []. It was synthesized from Cedrus Atlantica essential oil and its structure was confirmed by X-ray crystallography [].
Compound Description: This compound contains a 1,3,4-thiadiazole ring substituted with a methyl group at the 5-position. The thiadiazole is further linked to a coumarin moiety through a thioethylthio bridge []. It was synthesized via a two-step protocol and its structure was confirmed by NMR and X-ray crystallography [].
Compound Description: This compound features a 1,3,4-thiadiazole ring with a 4-fluorophenyl group at the 5-position. It is further linked to a thiazolidin-4-one ring, which is substituted with a 4-methoxyphenyl group at the 2-position []. The structure of the compound was confirmed by X-ray crystallography, revealing the conformation of the rings and intermolecular interactions [].
Compound Description: This compound is a 1,3,4-thiadiazole derivative featuring a 4-fluorophenyl group at the 5-position and a 2-chloronicotinamide group at the 2-position []. The structure of the compound was determined by X-ray crystallography, revealing its trans configuration and intermolecular interactions [].
N-(5bromo-2-(5-phenyl1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1- yl)acetamide and N-(5-nitro-2-(5-phenyl-1,3,4- oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide and their derivatives []
Compound Description: These compounds are naphthofuran derivatives with either a bromo or nitro substituent at the 5-position and a 5-phenyl-1,3,4-oxadiazole moiety at the 2-position, linked via an acetamide group []. They were synthesized and evaluated for their antimicrobial activity, showing promising results [].
Compound Description: This compound consists of a 1,3,4-thiadiazole ring with a 4-methoxyphenyl group at the 5-position. This thiadiazole is linked to a thiazolidin-4-one ring, which is substituted with a 4-chlorophenyl group at the 2-position []. The crystal structure of the compound has been determined, revealing its conformation and intermolecular interactions [].
Compound Description: This compound is characterized by a 1,3,4-thiadiazole ring substituted with a (triphenylstannyl)thio group at the 5-position and a (E)-1-(thiophen-2-yl)methanimine moiety at the 2-position []. Its structure has been determined by X-ray crystallography [].
Compound Description: This series comprises highly functionalized 1,3,4-thiadiazole derivatives possessing a pyrrole-2,3,4-tricarboxylate unit linked to the 2-position of the thiadiazole ring and an aryl group at the 5-position []. They were synthesized using a one-pot method involving an intramolecular Wittig reaction [].
Compound Description: This compound features a 1,3,4-thiadiazole ring substituted with a 4-chlorophenyl group at the 5-position and a chiral (2R)-2-(cinnamoylamino)propanamide moiety at the 2-position []. Its crystal structure reveals intermolecular hydrogen bonding patterns [].
Compound Description: This 1,3,4-thiadiazole derivative features a benzylsulfanyl group at the 5-position and a 2-(piperidin-1-yl)acetamide moiety at the 2-position []. Its crystal structure reveals a twisted conformation and intermolecular hydrogen bonds [].
[14C]‐labelled 3‐[N‐(4‐bromophenyl)carbamoyl]‐7‐chloro‐4‐hydroxycoumarin and 3‐[N‐[5‐(trifluoromethyl)‐1,3,4‐thiadiazol‐2‐yl]carbamoyl]‐7‐chloro-4‐hydroxycoumarin []
Compound Description: These two compounds are coumarin derivatives incorporating either a 4-bromophenylcarbamoyl or a 5-(trifluoromethyl)-1,3,4-thiadiazol-2-ylcarbamoyl group at the 3-position []. They were synthesized in labeled form ([14C]) for potential use in pharmacological studies [].
Compound Description: This 1,3,4-thiadiazole-based compound comprises a 4-trifluoromethylphenyl group at the 5-position and a 2,6-difluorobenzoylurea moiety at the 2-position []. The molecule exhibits a planar conformation stabilized by intramolecular hydrogen bonding, as revealed by X-ray crystallography []. This compound has displayed potent fungicidal activity against Rhizoctonia solani and Botrytis cinerea [].
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.